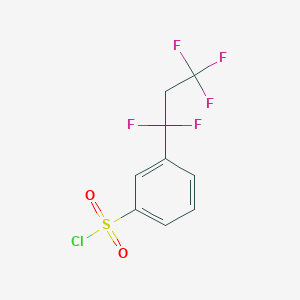

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions are pivotal in synthesizing diaryl sulfones, demonstrating the utility of sulfonyl chlorides in creating sulfone derivatives. This process, facilitated by 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, shows enhanced reactivity and almost quantitative yields under ambient conditions. The role of Lewis acidity in these reactions suggests potential applications in fine chemical synthesis, where selectivity and yield are paramount (Nara, Harjani, & Salunkhe, 2001).

Microwave-Assisted Sulfonylation

Microwave irradiation has been applied to the solvent-free sulfonylation of benzene and its derivatives, employing iron(III) chloride as a catalyst. This method presents a rapid and efficient approach to sulfonylation, indicating the suitability of sulfonyl chloride derivatives in green chemistry and sustainable process development (Marquié et al., 2001).

Synthesis of Functional Polymers

Poly(arylene ether)s with pendent sulfonyl groups have been synthesized, showcasing the application of sulfonyl chloride derivatives in modifying polymers for specific functionalities. These polymers, through further reactions, can acquire unique properties, making them valuable in materials science, especially for advanced applications like membranes or electronic materials (Tatli, Selhorst, & Fossum, 2013).

Sultone Formation

The formation of sultones from alkenols using trifluoromethylsulfonyl chloride highlights an innovative application in synthesizing fluorinated compounds. This process, catalyzed by copper photoredox catalysts, underlines the role of sulfonyl chloride derivatives in fluorine chemistry, offering potential pathways for creating electrolyte additives or drug synthesis intermediates (Rawner et al., 2016).

Catalysis and Polymerization

Magnesium complexes incorporated by sulfonate phenoxide ligands have shown efficacy as catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This application reveals the potential of sulfonyl chloride derivatives in catalysis and polymer chemistry, where they can contribute to developing new polymeric materials with specific properties (Chen et al., 2010).

Propriétés

IUPAC Name |

3-(1,1,3,3,3-pentafluoropropyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5O2S/c10-18(16,17)7-3-1-2-6(4-7)8(11,12)5-9(13,14)15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYBEHOFCJHCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(CC(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,3,3,3-Pentafluoropropyl)benzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride](/img/structure/B2857327.png)

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)

![N-cyclohexyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2857334.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)

![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)

![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)

![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)